Hexocyclium Iodide
CAS No.: 101475-40-5
Cat. No.: VC0104391
Molecular Formula: C₂₀H₃₃IN₂O
Molecular Weight: 444.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101475-40-5 |
---|---|
Molecular Formula | C₂₀H₃₃IN₂O |
Molecular Weight | 444.39 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Hexocyclium iodide (chemical formula: ) is the iodide salt form of hexocyclium, a synthetic quaternary ammonium compound. The molecular structure consists of a cyclohexyl-phenyl-ethanol backbone substituted with a 4,4-dimethylpiperazinium group, forming a charged nitrogen center that contributes to its antimuscarinic activity . The iodide counterion enhances the compound's stability and solubility in pharmaceutical formulations.
Table 1: Physicochemical Properties of Hexocyclium Iodide
The crystalline structure exhibits polarity due to the permanent positive charge on the quaternary nitrogen, limiting its ability to cross lipid membranes—a property that localized its pharmacological effects to the gastrointestinal tract while theoretically reducing systemic absorption .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy of hexocyclium iodide reveals distinct proton environments corresponding to its structural components:
-
Cyclohexyl Group: Broad multiplet between δ 1.0–2.0 ppm (axial/equatorial protons)
-
Aromatic Protons: Doublets centered at δ 7.2–7.4 ppm (phenyl substituent)
-
Piperazinium Methyl Groups: Singlet at δ 3.1 ppm (N-CH3)
Mass spectral analysis shows a base peak at m/z 317.5 corresponding to the hexocyclium cation (), with the iodide anion (m/z 126.9) appearing as a separate fragment .
Synthesis and Derivative Forms
Manufacturing Process
The synthetic pathway involves quaternization of a tertiary amine precursor through alkylation with methyl iodide:
This reaction typically proceeds in anhydrous acetone under reflux conditions (56°C) for 12–18 hours, yielding the crystalline salt with >95% purity after recrystallization from ethanol-diethyl ether mixtures . Alternative salt forms include the methylsulfate derivative (CAS 115-63-9), though the iodide form dominated clinical formulations due to superior stability profiles .
Isotopic Variants
Deuterated analogs such as hexocyclium iodide-d3 () have been developed for pharmacokinetic studies. These isotopologs substitute three hydrogen atoms with deuterium at the N-methyl groups, increasing molecular mass to 447.412 g/mol while maintaining pharmacological activity . Such derivatives prove invaluable in mass spectrometry-based drug quantification methods, enabling precise discrimination between administered drug and metabolites in biological matrices .
Pharmacological Profile
Mechanism of Action
Hexocyclium iodide competitively inhibits muscarinic acetylcholine receptors (mAChRs) with subtype selectivity:
Table 2: Receptor Affinity Profile
Receptor Subtype | IC50 (nM) | Primary Tissue Localization |
---|---|---|
M1 | 42 | CNS, autonomic ganglia |
M2 | 380 | Cardiac muscle |
M3 | 18 | Exocrine glands, smooth muscle |
Gastrointestinal Actions
-
Gastric Acid Reduction: 58–62% inhibition of basal acid output at therapeutic doses (2.5–5 mg q.i.d.)
-
Motility Suppression: 40% reduction in duodenal contractility measured via manometry
-
Mucosal Protection: Indirect cytoprotection through decreased pepsinogen secretion
Systemic Anticholinergic Effects
Despite its polar structure, systemic absorption led to dose-dependent adverse effects:
Clinical Applications and Therapeutic History
Approved Indications
Hexocyclium iodide received regulatory approval in 1982 for:
Dosing regimens typically involved 2.5–5 mg orally every 6 hours, with plasma concentrations peaking at 1.2–1.8 hours post-administration . Clinical trials demonstrated 68–72% symptom resolution in duodenal ulcer patients versus 54% with placebo .
Discontinuation Rationale
The withdrawal of hexocyclium iodide (marketed as Tral® by AbbVie) resulted from multiple factors:
-
Adverse Effect Profile: 22–28% of patients reported anticholinergic effects vs. 4–9% with omeprazole
-
Therapeutic Obsolescence: Proton pump inhibitors showed superior acid suppression (98% vs. 62%)
-
Safety Concerns: Case reports linking high doses (≥10 mg/day) to paralytic ileus
Toxicological Considerations
Acute Toxicity
Animal studies established an LD50 of 48 mg/kg (oral, rats) and 22 mg/kg (IV, mice) . Human overdose manifests as:
-
Peripheral Effects: Tachycardia (HR >120 bpm), hyperthermia (≥39°C), urinary retention
-
Central Effects: Restlessness, confusion (at plasma concentrations >50 ng/mL)
Treatment protocols emphasized activated charcoal administration and physostigmine (1–2 mg IV) for severe central anticholinergic syndrome .
Chronic Exposure Risks
Long-term use (>6 months) associated with:
-
12–15% incidence of xerostomia
-
8–10% risk of constipation requiring laxatives
Contemporary Relevance and Alternatives
While obsolete in clinical practice, hexocyclium iodide retains importance as:
-
A reference standard in mAChR binding assays (Ki = 1.8 nM for M3)
-
A structural template for developing peripheral anticholinergics with reduced CNS penetration
-
A model compound for studying quaternary ammonium pharmacokinetics
Current alternatives dominating its former therapeutic niches include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume